molecular formula C15H13BrClNO2 B3959083 N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide

N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide

Cat. No.: B3959083
M. Wt: 354.62 g/mol
InChI Key: KDIFTUAALLWQOZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenoxy group substituted with bromine and chlorine atoms

Properties

IUPAC Name

N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c16-12-6-7-14(13(17)8-12)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIFTUAALLWQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide typically involves the reaction of 4-bromo-2-chlorophenol with benzylamine in the presence of a suitable acylating agent, such as chloroacetyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

    Step 1: 4-bromo-2-chlorophenol is reacted with chloroacetyl chloride to form 2-(4-bromo-2-chlorophenoxy)acetyl chloride.

    Step 2: The resulting 2-(4-bromo-2-chlorophenoxy)acetyl chloride is then reacted with benzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the phenoxy ring can be substituted by nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxyacetamides.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Corresponding carboxylic acid and benzylamine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide can be compared with other similar compounds, such as:

    N-benzyl-2-(4-bromo-2-chlorophenoxy)-N-methylacetamide: A derivative with a methyl group on the nitrogen atom.

    N-(4-bromo-phenyl)-2-chloro-benzamide: A structurally related compound with different substituents.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring instead of a phenoxy group.

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(4-bromo-2-chlorophenoxy)acetamide
Reactant of Route 2
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